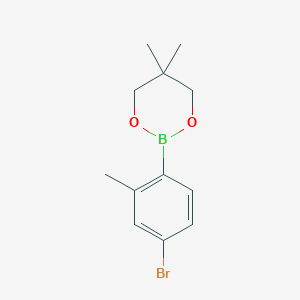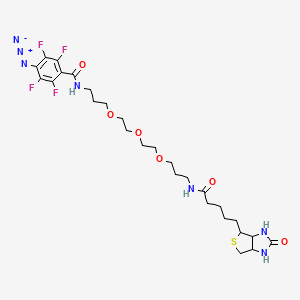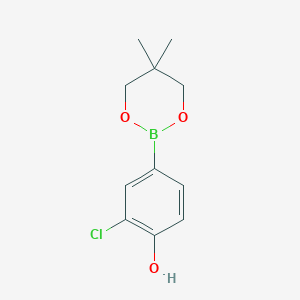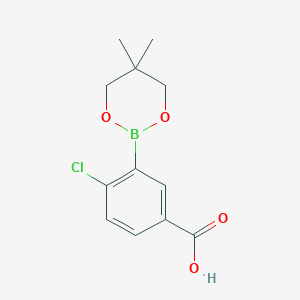
2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (2-BMP-DMDOB) is an organoboron compound that has been used in a variety of scientific research applications. It is a boronic acid-based compound with a unique chemical structure that has been found to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in organic reactions, and as an inhibitor of enzyme activity. It has also been used in the synthesis of other organoboron compounds, such as boronic esters and boronic acids.
Mécanisme D'action
2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane functions by binding to the active site of an enzyme, which blocks the enzyme from catalyzing its reaction. This binding is reversible and can be reversed by the addition of a competitive inhibitor, such as an inhibitor that binds to the same active site.
Biochemical and Physiological Effects
2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It has also been found to inhibit the activity of proteases, which are enzymes involved in the breakdown of proteins. In addition, 2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has been found to inhibit the activity of enzymes involved in the synthesis of proteins, such as ribosomal RNA polymerase.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several advantages for use in laboratory experiments. It is easy to synthesize and can be stored for long periods of time. It is also relatively non-toxic and can be used at low concentrations. However, 2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has some limitations for use in laboratory experiments. It is relatively expensive and can be difficult to obtain. In addition, it can be difficult to control the concentration of 2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane in a laboratory experiment.
Orientations Futures
There are several potential future directions for the use of 2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane in scientific research. It could be used as a tool to study the structure and function of enzymes, as well as to study the effects of enzyme inhibitors on cellular processes. It could also be used to study the effects of boron compounds on biochemical and physiological processes. Additionally, 2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane could be used to develop new drugs or drug delivery systems.
Méthodes De Synthèse
2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is synthesized using a three-step process involving a Grignard reaction, a Suzuki-Miyaura coupling reaction, and an oxidation reaction. The Grignard reaction is used to form a bromo-methylphenylmagnesium bromide intermediate. The Suzuki-Miyaura coupling reaction is then used to form the 2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane product. Finally, an oxidation reaction is used to convert the intermediate to the final product.
Propriétés
IUPAC Name |
2-(4-bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BBrO2/c1-9-6-10(14)4-5-11(9)13-15-7-12(2,3)8-16-13/h4-6H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMENLEGTOHLEPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BBrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![HOOC-dPEG(4)-[PEG(12)-OMe]3](/img/structure/B6363016.png)




![alpha-[3-(o-Pyridyldisulfido)propanoylamido]-omega-succinimidyl ester 24(ethylene glycol)](/img/structure/B6363045.png)
![Maleinimido-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6363049.png)






